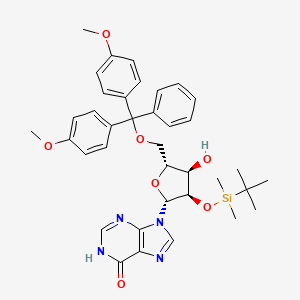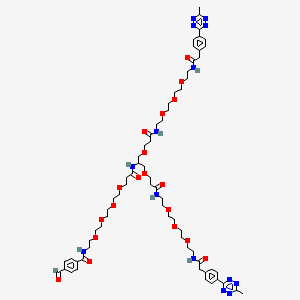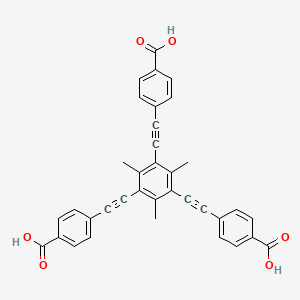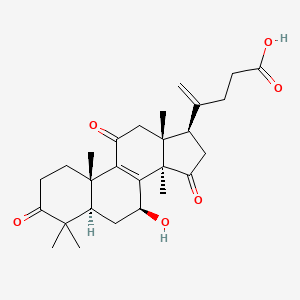![molecular formula C36H26O8 B11930457 5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)
5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Dibenzyl-6,6’,7,7’-tetrahydroxy-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone: is a complex organic compound characterized by its unique binaphthalene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dibenzyl-6,6’,7,7’-tetrahydroxy-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthalene Core: This step involves the coupling of two naphthalene units through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through hydroxylation reactions, which may involve the use of reagents such as osmium tetroxide or hydrogen peroxide.
Benzylation: The benzyl groups are added through benzylation reactions, typically using benzyl chloride in the presence of a base like sodium hydroxide.
Final Modifications: The final steps may include further functional group modifications and purification processes to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and safety. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or other strong bases.
Major Products:
Oxidation Products: Quinones, hydroquinones, or other oxidized derivatives.
Reduction Products: Alcohols, diols, or other reduced forms.
Substitution Products: Compounds with various functional groups replacing the benzyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: Its stability and functional groups make it suitable for incorporation into advanced materials, such as polymers or nanomaterials.
Biology and Medicine:
Drug Development: The compound’s multiple functional groups and potential biological activity make it a candidate for drug discovery and development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Dyes and Pigments: The compound’s chromophoric properties make it suitable for use in the production of dyes and pigments.
Coatings and Adhesives: Its chemical stability and functional groups make it useful in formulating coatings and adhesives with specific properties.
Wirkmechanismus
The mechanism of action of 5,5’-Dibenzyl-6,6’,7,7’-tetrahydroxy-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups can form hydrogen bonds, while the benzyl groups can participate in hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane: This compound shares a similar core structure but differs in the presence of spiro linkage and tetramethyl groups.
6,6’,7,7’-Tetrahydroxy-1,1’-dimethoxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde: This compound has similar hydroxyl and binaphthalene features but includes dimethoxy and diisopropyl groups.
Uniqueness: 5,5’-Dibenzyl-6,6’,7,7’-tetrahydroxy-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone is unique due to its specific combination of benzyl, hydroxyl, and dimethyl groups, which confer distinct chemical properties and potential applications. Its symmetrical structure and multiple functional groups make it versatile for various chemical reactions and applications in different fields.
Eigenschaften
Molekularformel |
C36H26O8 |
|---|---|
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
5-benzyl-2-(5-benzyl-1,4,6,7-tetrahydroxy-3-methylnaphthalen-2-yl)-3-methylnaphthalene-1,4,6,7-tetrone |
InChI |
InChI=1S/C36H26O8/c1-17-27(35(43)23-15-25(37)33(41)21(29(23)31(17)39)13-19-9-5-3-6-10-19)28-18(2)32(40)30-22(14-20-11-7-4-8-12-20)34(42)26(38)16-24(30)36(28)44/h3-12,15-16,37,39,41,43H,13-14H2,1-2H3 |
InChI-Schlüssel |
LPVFEPQELVJHIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)CC3=CC=CC=C3)C4=C(C5=CC(=C(C(=C5C(=C4C)O)CC6=CC=CC=C6)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)
![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)


![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)

![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)
![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)
![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)

![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)

